7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps. The starting material is often 3-phenylquinazoline-2,4(1H,3H)-dione, which is then modified through various chemical reactions to introduce the ethoxyphenyl and oxadiazolyl groups . Common reagents used in these reactions include phosphorus pentasulfide, anhydrous pyridine, and phenyl isothiocyanate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazolyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated compounds.
Scientific Research Applications
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Mechanism of Action
The mechanism of action of 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in critical biological pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-phenylquinazoline-2,4(1H,3H)-dione: A precursor in the synthesis of the target compound.
1,3,5-triazines: Known for their UV absorption properties and used in similar applications.
Triazole-pyrimidine hybrids: Investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct pharmacological properties
Properties
Molecular Formula |
C26H22N4O4 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-2-33-20-10-6-9-18(15-20)23-28-24(34-29-23)19-11-12-21-22(16-19)27-26(32)30(25(21)31)14-13-17-7-4-3-5-8-17/h3-12,15-16H,2,13-14H2,1H3,(H,27,32) |
InChI Key |
GATXZICKESWLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.